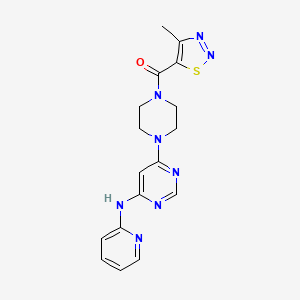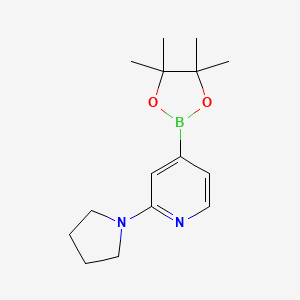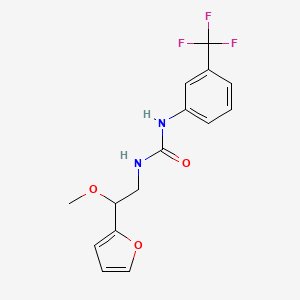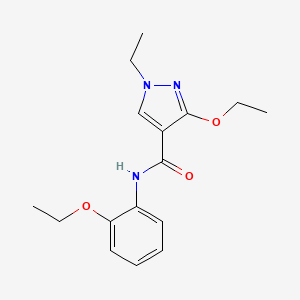![molecular formula C12H14BrClN2O3 B2991615 5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide CAS No. 2248654-67-1](/img/structure/B2991615.png)
5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as BCP and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BCP involves the inhibition of certain enzymes that are essential for the growth and survival of microorganisms and cancer cells. BCP has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and cell division.
Biochemical and Physiological Effects:
BCP has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. BCP has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
BCP has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has a high yield, making it cost-effective for use in large-scale experiments. BCP is also stable and has a long shelf life, making it ideal for storage and use in future experiments. However, one limitation of BCP is that it has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BCP. One potential area of research is the development of new antibiotics based on the structure of BCP. Another area of research is the study of BCP's potential use in cancer treatment, including the development of new cancer drugs based on the compound. Additionally, further research is needed to fully understand the mechanism of action of BCP and its effects on various microorganisms and cancer cells.
Synthesemethoden
The synthesis of BCP involves several steps, starting with the reaction of 5-bromo-6-chloronicotinoyl chloride with 2-hydroxyethyl oxolane-2-carboxylate. The resulting product is then reacted with ammonia to form the final compound, BCP. The synthesis process has been optimized to ensure high yields of the final product.
Wissenschaftliche Forschungsanwendungen
BCP has been extensively studied for its potential applications in various scientific research fields. The compound has been shown to have antimicrobial properties and has been used in the development of new antibiotics. BCP has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
5-bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O3/c13-7-3-4-8(16-11(7)14)12(18)15-6-9(17)10-2-1-5-19-10/h3-4,9-10,17H,1-2,5-6H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVSCCBKOIHDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(CNC(=O)C2=NC(=C(C=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2991536.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2991538.png)
![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2991540.png)


![1-[5-Butanoyl-3-methyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2991545.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2991546.png)

![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/no-structure.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2991550.png)

